![molecular formula C16H21Cl2N3O2 B13540090 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride](/img/structure/B13540090.png)
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride is a chemical compound with the molecular formula C16H19N3O2.2ClH and a molecular weight of 358.27 g/mol . This compound is known for its unique structure, which includes a furan ring, a piperazine ring, and a phenyl group. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
The synthesis of 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the piperazine ring: This step involves the reaction of the furan derivative with a piperazine derivative, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Introduction of the phenyl group: This can be done through a Friedel-Crafts acylation reaction, where the piperazine derivative is reacted with a phenyl derivative in the presence of a Lewis acid catalyst such as AlCl3 (aluminum chloride).
Formation of the dihydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Coupling Reactions: The piperazine ring can participate in coupling reactions with various electrophiles, forming new C-N bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring typically yields a furanone derivative, while reduction of the carbonyl group results in a hydroxyl derivative.
科学的研究の応用
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter receptors and its potential use in the treatment of neurological disorders.
作用機序
The mechanism of action of 1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors, such as serotonin and dopamine receptors, modulating their activity and affecting neurotransmitter levels in the brain. This interaction can lead to various physiological effects, including changes in mood, cognition, and behavior .
類似化合物との比較
1-[5-(4-Phenylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride can be compared with other similar compounds, such as:
1-[5-(4-Methylpiperazine-1-carbonyl)furan-2-yl]methanaminedihydrochloride: This compound has a methyl group instead of a phenyl group, which can affect its chemical properties and biological activities.
1-[5-(4-Phenylpiperazine-1-carbonyl)thiophene-2-yl]methanaminedihydrochloride:
1-[5-(4-Phenylpiperazine-1-carbonyl)pyrrole-2-yl]methanaminedihydrochloride: This compound has a pyrrole ring instead of a furan ring, which can alter its chemical behavior and biological effects.
特性
分子式 |
C16H21Cl2N3O2 |
|---|---|
分子量 |
358.3 g/mol |
IUPAC名 |
[5-(aminomethyl)furan-2-yl]-(4-phenylpiperazin-1-yl)methanone;dihydrochloride |
InChI |
InChI=1S/C16H19N3O2.2ClH/c17-12-14-6-7-15(21-14)16(20)19-10-8-18(9-11-19)13-4-2-1-3-5-13;;/h1-7H,8-12,17H2;2*1H |
InChIキー |
ODZCQMYEUAGFFL-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(O3)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


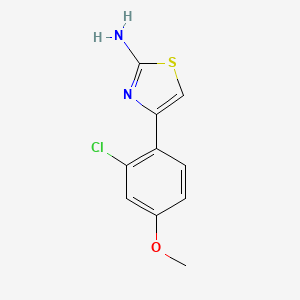
![4-Cbz-3,4-dihydro-2H-benzo[B][1,4]oxazine-7-carboxylic acid](/img/structure/B13540019.png)
![6-Methanesulfonylpyrazolo[1,5-a]pyrimidine-2-carboxylicacid](/img/structure/B13540023.png)

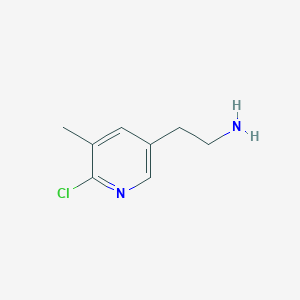
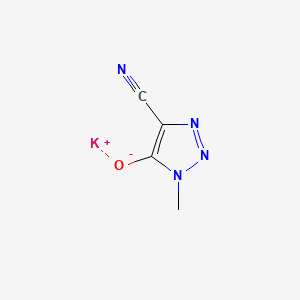
![Methyl 3-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13540051.png)
![4-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540055.png)

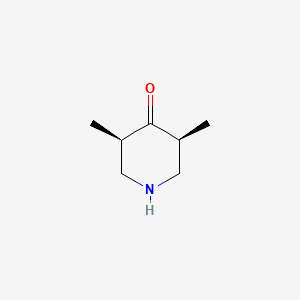
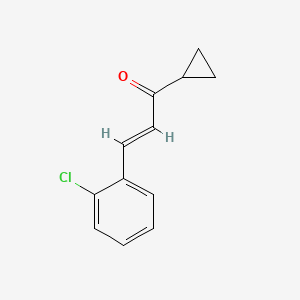
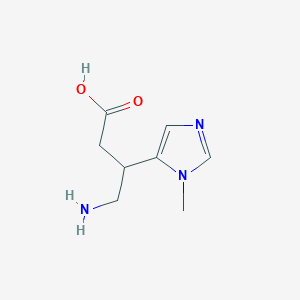
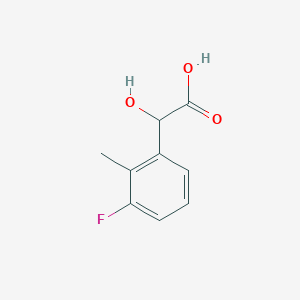
![7-Chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13540096.png)
